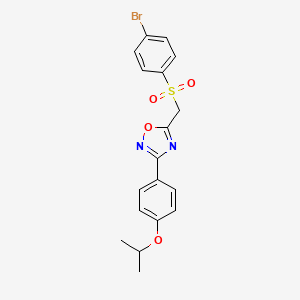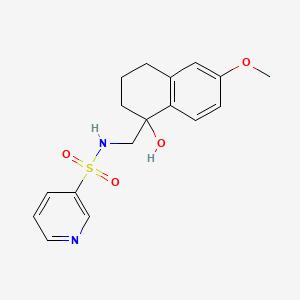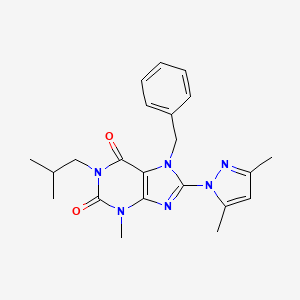
6-Bromo-2,3-dihydro-1,4-benzodioxin-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated aromatic compounds is a topic of interest in the field of organic chemistry. While the papers do not specifically address the synthesis of 6-Bromo-2,3-dihydro-1,4-benzodioxin-5-carbaldehyde, they do discuss related compounds. For instance, the synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one is described, starting from bromazepam and involving acylation and hydrolysis steps . This suggests that similar brominated heterocycles might be synthesized through comparable strategies, potentially involving halogenation, acylation, and cyclization reactions.
Molecular Structure Analysis
The molecular structure and packaging of brominated benzaldehydes are discussed, with a focus on the effect of bromine substitution on the aromatic ring . The paper describes the use of X-ray diffraction to characterize the solid-state structure and the Hirshfeld surface analysis to understand intermolecular interactions. Although the exact structure of 6-Bromo-2,3-dihydro-1,4-benzodioxin-5-carbaldehyde is not provided, it can be inferred that bromine substitution would significantly influence its molecular packing and stability due to similar halogen-type interactions .
Chemical Reactions Analysis
The reactivity of brominated aldehydes is another area of interest. For example, the bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one is discussed, indicating that brominated compounds can undergo further functionalization . This suggests that 6-Bromo-2,3-dihydro-1,4-benzodioxin-5-carbaldehyde could also participate in similar reactions, such as electrophilic aromatic substitution or nucleophilic addition, due to the presence of the aldehyde group and the electron-withdrawing effect of the bromine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzaldehydes are influenced by their molecular structure. Theoretical calculations, such as density functional theory, can provide information on electronic properties, and analyses of frontier molecular orbitals and molecular electrostatic potential maps can predict physical-chemical properties . While specific data on 6-Bromo-2,3-dihydro-1,4-benzodioxin-5-carbaldehyde is not available, it is reasonable to assume that its properties would be affected by the bromine atom and the dihydro-1,4-benzodioxin moiety, impacting its reactivity and stability.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyridyl Analogues
This compound is used as a key intermediate in the synthesis of pyridyl analogues of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde, which are crucial for antibacterial medicinal chemistry programs. These routes start from kojic acid and are used to produce multigram quantities of each aldehyde (Barfoot et al., 2010).
Bromination and Vilsmeier–Haack Formylation
The compound undergoes bromination and Vilsmeier–Haack formylation reactions. The bromination process in different solvents leads to the formation of various bromo-derivatives. Further reactions with bromine in specific conditions yield phenolic compounds. The Vilsmeier–Haack reaction results in a mixture of derivatives, showcasing the compound's reactivity and utility in organic synthesis (Drewry & Scrowston, 1969).
Synthesis of Heteroanellated Compounds
The compound is used in reactions similar to those of β-chlorovinyl ketones, leading to the formation of heteroanellated compounds containing various heterocyclic rings. These reactions demonstrate the compound's versatility in synthesizing complex cyclic structures (Neidlein & Schröder, 1992).
Crystallographic Studies
In crystallographic studies, molecules of this compound form structures paired by hydrogen bonds, which are further linked into ribbons, indicating its potential in forming stable crystalline structures (Ali et al., 2005).
Eigenschaften
IUPAC Name |
6-bromo-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-7-1-2-8-9(6(7)5-11)13-4-3-12-8/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWRHEPVGJPSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dihydro-1,4-benzodioxin-5-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-4-methylbenzamide](/img/structure/B2530616.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2530617.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2530620.png)
![N-(3-chlorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2530621.png)



![7-(4-fluorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530629.png)
![8-(2-Furylmethyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2530630.png)
![4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2530636.png)

![(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2530638.png)